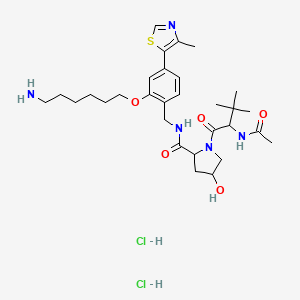
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH 032 phenol-alkylC6-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand used in PROTAC (Proteolysis Targeting Chimeras) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 phenol-alkylC6-amine involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with an alkyl linker and a terminal amine. The reaction conditions typically involve the use of suitable solvents and reagents to ensure high purity and yield .
Industrial Production Methods
Industrial production of VH 032 phenol-alkylC6-amine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
VH 032 phenol-alkylC6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenol and amine groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of VH 032 phenol-alkylC6-amine, which can be further utilized in PROTAC research and development .
Scientific Research Applications
VH 032 phenol-alkylC6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTAC molecules.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Utilized in the development of novel chemical probes and drug discovery
Mechanism of Action
VH 032 phenol-alkylC6-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
VH 032 phenol-linker 2: A previous name for VH 032 phenol-alkylC6-amine.
VH 032 amine: A derivative of the VHL ligand, commonly used as a precursor in PROTAC research
Uniqueness
VH 032 phenol-alkylC6-amine is unique due to its functionalized structure, which includes an alkyl linker and terminal amine. This structure allows for efficient conjugation to target protein ligands, making it a valuable tool in PROTAC research and development .
Properties
Molecular Formula |
C30H47Cl2N5O5S |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H |
InChI Key |
ZDPHPLMGGQWIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















